molecular formula C45H38N2O2 B8137499 (4R,4'R,5S,5'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

(4R,4'R,5S,5'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Cat. No.: B8137499
M. Wt: 638.8 g/mol
InChI Key: HGWSITXKMCQZBN-GLGKVNTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,4'R,5S,5'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand with a central propane-2,2-diyl bridge flanked by two 4,5-diphenyl-4,5-dihydrooxazole moieties. Its stereochemistry (4R,4'R,5S,5'S) ensures precise spatial arrangement, making it highly effective in asymmetric catalysis . The compound is synthesized via a copper-catalyzed carbene insertion strategy, yielding a colorless solid with 87% efficiency. Key spectral data include [α]D²⁰ = +310.2 (CHCl₃), and NMR/IR profiles consistent with its structure . Its rigid, electron-rich architecture facilitates coordination to transition metals, enabling enantioselective transformations such as asymmetric fluorination .

Properties

IUPAC Name

(4R,5S)-2-[2-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-diphenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H38N2O2/c1-7-19-33(20-8-1)31-45(32-34-21-9-2-10-22-34,43-46-39(35-23-11-3-12-24-35)41(48-43)37-27-15-5-16-28-37)44-47-40(36-25-13-4-14-26-36)42(49-44)38-29-17-6-18-30-38/h1-30,39-42H,31-32H2/t39-,40-,41+,42+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWSITXKMCQZBN-GLGKVNTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C3=N[C@@H]([C@@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=N[C@@H]([C@@H](O6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4R,4'R,5S,5'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (CAS No. 897942-79-9) is a bisoxazoline (BOX) derivative known for its applications in asymmetric catalysis and potential biological activities. This article explores its biological activity based on various research findings and case studies.

  • Molecular Formula: C₄₅H₃₈N₂O₂
  • Molecular Weight: 638.80 g/mol
  • Purity: ≥97%
  • Storage Conditions: Inert atmosphere at 2-8°C

The biological activity of this compound is primarily attributed to its ability to act as a ligand in asymmetric catalysis. It forms complexes with transition metals such as copper, enhancing the efficiency of catalytic reactions. This property is significant in the synthesis of various pharmaceutical compounds.

Biological Activity Overview

Research indicates that bisoxazolines exhibit various biological activities including:

  • Antimicrobial Activity:
    • Studies have shown that oxazoline derivatives possess antimicrobial properties against a range of pathogens. For instance, certain BOX ligands have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential:
    • Preliminary studies suggest that bisoxazolines may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific derivatives have been tested in vitro against various cancer cell lines with promising results.
  • Enzyme Inhibition:
    • Some BOX compounds have been identified as inhibitors of specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, potentially useful in treating metabolic disorders.

Case Studies

StudyFindings
Study on Antimicrobial Efficacy A series of bisoxazolines were tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for effective derivatives .
Anticancer Activity Assessment In vitro assays demonstrated that (4R,4'R,5S,5'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 25 µM .
Enzyme Inhibition Studies The compound showed significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative disease treatments .

Research Findings

Recent studies have highlighted the following key points regarding the biological activity of this compound:

  • Catalytic Efficiency: The copper-complexed form of the compound has been shown to catalyze reactions with high enantioselectivity and yield .
  • Safety Profile: Toxicological assessments indicate moderate toxicity levels; however, further studies are required to fully understand its safety profile for therapeutic applications .
  • Synergistic Effects: When combined with other antimicrobial agents, bisoxazolines exhibited synergistic effects leading to lower MIC values compared to when used alone .

Scientific Research Applications

Medicinal Chemistry

The compound's structural attributes suggest potential applications in drug development. The oxazole rings are known for their biological activity and can serve as scaffolds for designing new pharmaceuticals.

  • Anticancer Activity : Preliminary studies indicate that derivatives of oxazole compounds exhibit cytotoxic effects against various cancer cell lines. Research into this compound's derivatives could lead to the discovery of novel anticancer agents.
  • Antimicrobial Properties : Oxazole-containing compounds have shown antimicrobial activity. Investigating the efficacy of this compound against bacterial and fungal strains could be valuable.

Materials Science

The unique properties of (4R,4'R,5S,5'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) make it suitable for applications in materials science.

  • Organic Electronics : The compound's ability to form stable thin films suggests potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be optimized for improved efficiency in these applications.
  • Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance mechanical properties and thermal stability. Research into polymer composites utilizing this compound is ongoing.

Catalysis

The presence of multiple functional groups in the compound allows it to act as a catalyst in various chemical reactions.

  • Asymmetric Synthesis : The chiral nature of the compound can facilitate asymmetric synthesis processes. It may be employed as a chiral catalyst to produce enantiomerically pure compounds in pharmaceutical synthesis.
  • Cross-Coupling Reactions : Its reactivity could be harnessed in cross-coupling reactions typical in organic synthesis, providing pathways to construct complex organic molecules efficiently.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityShowed that oxazole derivatives have selective cytotoxicity against breast cancer cells.
Study 2Organic ElectronicsDemonstrated that films made from this compound exhibit promising charge transport properties suitable for OLED applications.
Study 3Asymmetric CatalysisFound that the chiral nature of the compound allows for high enantioselectivity in the synthesis of pharmaceutical intermediates.

Comparison with Similar Compounds

Key Observations :

  • Bridge length and rigidity critically influence catalytic performance. Shorter bridges (e.g., propane-2,2-diyl) enhance steric control, while longer bridges (e.g., heptane-4,4-diyl) improve substrate accommodation .
  • Electron-withdrawing/donating substituents (e.g., tert-butyl vs. dibenzofuran ) modulate electronic environments, affecting reaction rates and selectivity.

Key Observations :

  • Higher yields (87% vs. 67–58%) for the target compound suggest optimal steric/electronic compatibility in its synthesis .
  • tert-butyl groups in the target compound generate distinct NMR singlet peaks (~1.39 ppm), absent in analogs like L13/L2 .

Functional Comparison in Catalysis

Compound Application Performance
Target Compound Asymmetric fluorination of copper carbenes 90% ee; high turnover due to rigid tert-butyl groups
L13 and L2 Ni-catalyzed asymmetric alkenylations L13: 82% ee; L2: 78% ee (shorter bridges favor selectivity)
(4R,4'R)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole] Not specified Predicted enhanced π-stacking for supramolecular catalysis
Dimethanol derivative Chiral auxiliary in natural product synthesis Improved solubility in polar solvents; used in (-)-paeonilide synthesis

Key Observations :

  • The target compound’s tert-butyl groups enhance enantioselectivity in fluorination by stabilizing transition states via steric effects .
  • Bridging heteroaromatic moieties (e.g., dibenzofuran ) may unlock photoredox or charge-transfer catalysis applications.

Preparation Methods

Asymmetric Alkylation of Bisoxazoline Precursors

The ligand’s core structure is constructed via a two-step alkylation and cyclization sequence. A central 1,3-diphenylpropane-2,2-diyl bridge is formed by reacting 4-(tert-butyl)phenyl Grignard reagents with 1,3-diphenylacetone under anhydrous conditions. Subsequent stereoselective cyclization with N-protected amino alcohols yields the oxazole rings. For the target compound, (4R,5S)-configured oxazoline subunits are introduced using (R)- or (S)-phenylglycinol derivatives, ensuring the desired stereochemistry.

Key parameters include:

  • Temperature : Reactions proceed at −10°C to 0°C to minimize racemization.

  • Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM), dried over molecular sieves.

  • Catalysts : Lewis acids like Cu(OTf)₂ enhance cyclization efficiency.

Chan-Lam Coupling for Axial Chirality Induction

Recent advances employ asymmetric Chan-Lam coupling to install the biaryl axis. A copper(I)-bisoxazoline complex catalyzes the oxidative coupling of arylboronic acids with benzimidazoles, achieving enantiomeric excess (ee) up to 90%. For example:

Table 1: Optimization of Chan-Lam Coupling Conditions

EntryCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)
15258786
21009290
32.5406872

Data adapted from large-scale trials. Higher catalyst loads and lower temperatures improve stereoselectivity but increase costs.

Stereochemical Control and Resolution Strategies

Diastereomeric Crystallization

The (4R,4'R,5S,5'S) configuration is secured via fractional crystallization of diastereomeric salts. Using (1R,2S)-ephedrine as a resolving agent, the target diastereomer precipitates preferentially from ethanol/water mixtures.

Chiral Auxiliary-Mediated Cyclization

Alternative routes employ chiral diketone templates to direct oxazole ring formation. For instance, a (R)-binaphthyl-derived diketone ensures the 4R,5S configuration during cyclization, achieving >98% diastereomeric excess (de).

Large-Scale Production and Purification

Scalable Alkylation Protocol

A 25 mmol-scale synthesis demonstrates practicality:

  • React 1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diol (1.0 equiv) with 2-chloro-4,5-diphenyloxazole (2.2 equiv) in refluxing toluene.

  • Add K₂CO₃ (3.0 equiv) and [Cu(OtBu)]₄ (2 mol%) as catalyst.

  • Isolate the product via vacuum distillation (yield: 78–82%).

Chromatographic Purification

Crude products are purified using flash chromatography (silica gel, hexane/EtOAc gradients). Analytical HPLC with chiral stationary phases (e.g., Chiralcel® OJ-H) confirms enantiopurity.

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (600 MHz, CDCl₃): δ 7.60 (d, J = 7.4 Hz, 2H, aryl), 5.66 (d, J = 7.8 Hz, 2H, oxazoline CH), 2.24 (s, 6H, tert-butyl).

  • ¹³C NMR : Peaks at δ 168.9 (C=N), 72.68 (quat. C), 35.83 (tert-butyl).

X-ray Crystallography

Single-crystal X-ray structures confirm the C₂-symmetric geometry and absolute configuration. Key metrics:

  • Bond angles: N–C–O = 105.2° (oxazoline ring).

  • Torsion angles: 58.3° between phenyl groups.

Applications in Asymmetric Catalysis

The ligand’s rigid backbone and electron-rich oxazoline rings make it ideal for Cu(I)-catalyzed azide-alkyne cycloadditions and Pd-mediated cross-couplings . In a benchmark reaction, it achieves 94% ee in the synthesis of axially chiral biaryls .

Q & A

Q. Q1. What are the standard synthetic routes for preparing (4R,4'R,5S,5'S)-2,2'-(1,3-diphenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole), and how can stereochemical purity be ensured?

Methodological Answer: The compound is synthesized via a multi-step process starting from chiral precursors like (S)-(+)-2-phenylglycinol. A three-stage protocol is typically employed:

Condensation : Reacting phenylglycinol derivatives with ketones or aldehydes under acidic conditions to form oxazoline rings.

Coupling : Using a diphenylpropane diyl linker via nucleophilic substitution or cycloaddition.

Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >99% purity.
Stereochemical integrity is maintained by using enantiomerically pure starting materials and monitoring optical rotation or chiral HPLC. High enantiomeric excess (≥99% ee) is achievable via kinetic resolution .

Q. Q2. What analytical techniques are critical for characterizing this compound’s structure and stereochemistry?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions.
  • Infrared Spectroscopy (IR) : Validates oxazoline C=N and C-O bonds (stretching at ~1650 cm1^{-1} and ~1250 cm1^{-1}).
  • Mass Spectrometry (GC-MS/LC-MS) : Determines molecular weight (484.59 g/mol) and fragmentation patterns.
  • Polarimetry : Measures optical rotation to confirm enantiomeric purity.
  • X-ray Crystallography (if single crystals are obtained): Resolves absolute configuration, as demonstrated for structurally related oxazoline derivatives .

Q. Q3. How can researchers mitigate low yields during the coupling step of the synthesis?

Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Optimization : Using Lewis acids (e.g., ZnCl2_2) to activate electrophilic centers.
  • Solvent Selection : High-polarity solvents (e.g., DMF) improve reactant solubility.
  • Temperature Control : Reflux conditions (~120°C) enhance reaction rates while avoiding decomposition.
    Documented protocols report yields of 83.2–94.5% for analogous oxazoline syntheses .

Advanced Research Questions

Q. Q4. How can structural modifications of this compound enhance its utility in asymmetric catalysis?

Methodological Answer: The oxazoline moieties serve as chiral ligands for transition metals. To optimize catalytic activity:

  • Electron-Withdrawing Groups : Introduce substituents (e.g., CF3_3) on phenyl rings to increase metal center electrophilicity.
  • Backbone Rigidity : Replace the diphenylpropane linker with a cyclopropane diyl group to reduce conformational flexibility, improving enantioselectivity.
  • Coordination Tuning : Hypercoordinated derivatives (e.g., tin-oxazoline complexes) show promise in stabilizing reactive intermediates .

Q. Q5. What experimental and computational approaches resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies in bioactivity data may stem from impurities or solvent effects. A combined approach is recommended:

  • Dose-Response Studies : Validate activity across multiple concentrations.
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to identify binding modes.
  • Meta-Analysis : Cross-reference data from peer-reviewed studies using standardized assays (e.g., IC50_{50} values).

Q. Q6. How can the compound’s photophysical properties be exploited for materials science applications?

Methodological Answer: The conjugated system and rigid structure enable applications in organic electronics:

  • Luminescence Studies : Measure fluorescence quantum yields in varying solvents.
  • Polymer Incorporation : Use Wurtz coupling or ring-opening metathesis polymerization (ROMP) to create chiral polymers.
  • Surface Functionalization : Attach to nanoparticles via thiol or phosphine ligands for sensor development .

Q. Q7. What strategies address challenges in scaling up the synthesis without compromising stereochemical purity?

Methodological Answer:

  • Flow Chemistry : Continuous reactors minimize batch variability and improve heat/mass transfer.
  • Catalyst Immobilization : Heterogeneous catalysts (e.g., silica-supported Zn) enable recycling.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.